(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
“(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H11ClN4O . It has an average mass of 190.631 Da and a monoisotopic mass of 190.062134 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H . This indicates that the compound contains a azetidine ring and a triazole ring, which are connected by a methanol group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.09 . It is a powder at room temperature .Scientific Research Applications
Anticancer Activity
1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride and its derivatives have been extensively studied for their potential anticancer activities. For instance, novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized and evaluated for their effectiveness against human leukemia (HL-60) cells and human hepatoma G2 cells, with some compounds demonstrating high efficiency (Dong, Wu, & Gao, 2017).
Catalytic Applications
Compounds containing the 1,2,3-triazole structure, like (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, are known for their roles in catalysis. A study demonstrated the synthesis of a tris(triazolyl)methanol-Cu(I) structure, which served as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anti-Tubercular Properties
Research focusing on azetidinone derivatives comprising 1,2,4-triazole has shown promise in anti-tubercular activity. The synthesis of these compounds and their evaluation against Mycobacterium tuberculosis H37RV strain revealed significant anti-tubercular potential (Thomas, George, & Harindran, 2014).
Corrosion Inhibition
Triazole derivatives, including those similar to this compound, have been investigated as corrosion inhibitors. A study explored the effectiveness of such compounds in preventing corrosion of mild steel in acidic environments, demonstrating their potential as effective inhibitors (Ma, Qi, He, Tang, & Lu, 2017).
Antimicrobial and Antifungal Activity
Compounds structurally related to this compound have shown potential in antimicrobial and antifungal applications. Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles synthesized for this purpose exhibited moderate antibacterial and antifungal activities (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Polymerization Applications
The azetidine component in this compound plays a significant role in polymerization processes. A study focused on the polymerization of azetidine, exploring its potential in creating polymers with varying amino functions, which could have various industrial applications (Schacht & Goethals, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Compounds with a 1,2,3-triazole ring have been known to exhibit a wide range of biological activities . They can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The exact mode of action of This compound
The presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond and is resistant to metabolic degradation .
Biochemical Pathways
The specific biochemical pathways affected by This compound
1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The presence of the 1,2,3-triazole ring in compounds can enhance their metabolic stability , which could potentially impact their bioavailability.
Result of Action
The specific molecular and cellular effects of This compound
1,2,3-triazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
The stability of the compound at room temperature is indicated , suggesting that it may be stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. Additionally, this compound can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have therapeutic effects, such as modulating metabolic pathways and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can have significant implications for its therapeutic and toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
Properties
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLJVWFJJNNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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